![molecular formula C20H20FN5OS B2394926 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 921578-68-9](/img/structure/B2394926.png)
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H20FN5OS and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
- A variety of imidazo[1,5-a]-1,3,5-triazine derivatives, including compounds with benzyl and 4-methylbenzyl groups, were synthesized to examine their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, indicating the importance of these moieties in developing antiviral agents (Golankiewicz et al., 1995).
Antimicrobial and Antioxidant Activities
- Pyrazole-imidazole-triazole hybrids were synthesized and exhibited significant antimicrobial activity. One compound, in particular, showed excellent potency against A. niger, even surpassing the reference drug Fluconazole. These findings suggest the potential of such compounds in antimicrobial applications (Punia et al., 2021).
Antitumor Activities
- Benzothiazole derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity against human breast cancer cell lines, highlighting the role of fluorine in enhancing antitumor activity (Hutchinson et al., 2001).
Anticonvulsant Agents
- Novel benzothiazole derivatives were synthesized and tested for their anticonvulsant activity. Some compounds exhibited significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, indicating their potential as anticonvulsant agents (Liu et al., 2016).
properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c1-14-2-4-15(5-3-14)12-22-18(27)13-28-20-24-23-19-25(10-11-26(19)20)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHQZNPKHZDLFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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